2,6-Dichloro-9-nitroso-9H-purine

Organic Synthesis Medicinal Chemistry Physicochemical Characterization

Sourcing an incorrect 2,6-dichloropurine analog for Clofarabine impurity testing can invalidate regulatory filings. This 9-nitroso derivative is the exact impurity reference standard required for analytical method validation (AMV) and QC release in ANDA submissions. - Defined Clofarabine impurity for AMV, QC, and ANDA regulatory compliance. - 9-Nitroso group alters reactivity vs. 2,6-dichloropurine, ensuring accurate identification and quantification. - Supplied with detailed characterization data compliant with regulatory guidelines to streamline procurement and audit readiness.

Molecular Formula C5HCl2N5O
Molecular Weight 218.00 g/mol
Cat. No. B13863145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-9-nitroso-9H-purine
Molecular FormulaC5HCl2N5O
Molecular Weight218.00 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1N=O)N=C(N=C2Cl)Cl
InChIInChI=1S/C5HCl2N5O/c6-3-2-4(10-5(7)9-3)12(11-13)1-8-2/h1H
InChIKeyYKCODYAQQIYCEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-9-nitroso-9H-purine: Procurement Guide


2,6-Dichloro-9-nitroso-9H-purine (CAS 2514773-56-7) is a C5HCl2N5O purine derivative characterized by a 9-nitroso group and 2,6-dichloro substitution [1]. This compound serves two primary, distinct procurement functions: as an impurity reference standard for Clofarabine in pharmaceutical quality control [2], and as a synthetic intermediate or DNA-modifying agent in research . Its molecular weight is 218.0 g/mol, with a predicted density of 2.14±0.1 g/cm³, predicted boiling point of 294.3±50.0 °C, and predicted pKa of -3.21±0.10 .

2,6-Dichloro-9-nitroso-9H-purine: Substitution Risks


Substituting 2,6-dichloro-9-nitroso-9H-purine with a generic purine or even a different 2,6-dichloropurine analog is not feasible due to its highly specific functionalization. The 9-nitroso group fundamentally alters the compound's reactivity, electronic properties, and biological function compared to its non-nitrosated parent, 2,6-dichloropurine [1]. This substitution is critical: while 2,6-dichloropurine serves as a general precursor for nucleophilic aromatic substitution at the 6- and 2-positions [2], the 9-nitroso derivative is a defined impurity in the synthesis of the antileukemic drug Clofarabine and a DNA-modifying agent . Using an incorrect analog in a pharmaceutical impurity test would invalidate the analysis, and using it as an intermediate would lead to a different product profile. The following evidence demonstrates these specific, quantifiable points of differentiation.

2,6-Dichloro-9-nitroso-9H-purine: Differentiation Evidence


Chemical Structure & Physicochemical Properties

The presence of the 9-nitroso group distinguishes 2,6-dichloro-9-nitroso-9H-purine from its parent compound, 2,6-dichloropurine. This structural difference is predicted to result in distinct physicochemical properties, specifically pKa and boiling point, which are critical for separation and handling .

Organic Synthesis Medicinal Chemistry Physicochemical Characterization

Clofarabine-Specific Impurity Standard

2,6-Dichloro-9-nitroso-9H-purine is specifically identified and utilized as an impurity standard for Clofarabine, an antileukemic drug [1]. Its utility is directly tied to this application, where it is needed for analytical method validation (AMV), quality control (QC), and Abbreviated New Drug Applications (ANDAs) [1]. This is a specific, regulated use not shared by most purine analogs.

Pharmaceutical Analysis Quality Control Impurity Profiling

DNA-Modifying Agent Application

2,6-Dichloro-9-nitroso-9H-purine is described as a DNA-modifying agent and mutagen, used to induce mutations in genetic and cell biology research . This activity is attributed to the nitroso group, which is characteristic of N-nitroso compounds known to react with DNA oxygens and cause damage [1]. This contrasts with the primary use of 2,6-dichloropurine as a general synthetic building block [2].

Genetic Research Mutagenesis Chemical Biology

2,6-Dichloro-9-nitroso-9H-purine: Applications


Clofarabine Impurity Analysis

The primary industrial application for 2,6-dichloro-9-nitroso-9H-purine is as a reference standard for the detection and quantification of impurities in Clofarabine drug substance and drug product [1]. This is essential for analytical method development, validation (AMV), and routine Quality Controlled (QC) release testing during commercial manufacturing or for Abbreviated New Drug Application (ANDA) submissions [1].

Induced Mutagenesis Research

In academic and pharmaceutical research, 2,6-dichloro-9-nitroso-9H-purine serves as a DNA-modifying agent . It is used to induce random or site-specific mutations in cellular or in vitro models to study the functional consequences of genetic alterations, DNA repair mechanisms, or the effects of specific base modifications .

9-Substituted Purine Intermediate

While not as common as the use of 2,6-dichloropurine, this compound's 9-nitroso group may serve as a synthetic handle for further derivatization. For example, the nitroso group could be reduced to an amine for subsequent functionalization, or the compound could be used in cycloaddition reactions to create complex, fused-ring purine systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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